4-Butanoyl-2-methylphenylboronic acid

Description

Significance of Boronic Acids as Versatile Synthetic Intermediates and Reagents

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond. nih.gov They are generally stable, crystalline solids with low toxicity, making them attractive reagents in various chemical applications. nih.govresearchgate.net One of the most significant applications of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgnih.gov This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organohalide, providing a powerful method for the synthesis of biaryls and other complex organic molecules. organic-chemistry.orgnih.gov The reaction is known for its mild conditions, high functional group tolerance, and stereoselectivity. nih.gov

Beyond their role in coupling reactions, arylboronic acids are also utilized as catalysts in a variety of organic transformations, including amidation and C-alkylation reactions. rsc.orgnih.gov Their ability to act as Lewis acids allows them to activate functional groups and facilitate bond formation. nih.gov Furthermore, the boronic acid moiety can form reversible covalent bonds with diols, a property that has been exploited in the development of sensors for saccharides and in drug delivery systems. georganics.sknih.gov The continuous exploration of their reactivity has solidified the position of arylboronic acids as a cornerstone of modern organic synthesis and medicinal chemistry. researchgate.netmackenzie.brnih.gov

Overview of the Chemical Landscape and Research Trajectory for 4-Butanoyl-2-methylphenylboronic Acid

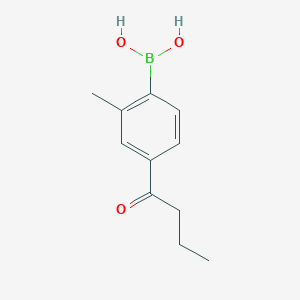

This compound is a specific member of the vast family of arylboronic acids. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a methyl group at the ortho position, and a butanoyl group at the para position. While extensive research has been conducted on arylboronic acids as a class, the specific research trajectory for this compound is more niche.

The presence of the butanoyl group, a four-carbon acyl chain, introduces a keto functional group, which can influence the compound's electronic properties and reactivity. The methyl group at the ortho position can introduce steric effects that may impact its participation in coupling reactions. nih.gov The synthesis of such substituted phenylboronic acids can be achieved through various established methods, often involving the reaction of a corresponding organometallic reagent (like a Grignard or organolithium reagent) with a borate (B1201080) ester, followed by hydrolysis. georganics.skgoogle.comgoogle.comchemicalbook.com

Research involving 4-acyl-substituted phenylboronic acids often explores their utility as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science fields. The ketone functionality can serve as a handle for further chemical modifications or can be a key feature for biological activity. While specific, in-depth studies focusing solely on this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications analogous to other substituted arylboronic acids. These include its use as a substrate in Suzuki-Miyaura coupling reactions to generate complex biaryl structures and as a precursor for the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. acs.orgacs.orgresearchgate.net

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BO₃ |

| Molecular Weight | 206.05 g/mol |

| CAS Number | 2096334-25-5 |

Further research into the specific reactivity and applications of this compound is warranted to fully elucidate its potential within the broader landscape of chemical synthesis and materials science.

Properties

IUPAC Name |

(4-butanoyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c1-3-4-11(13)9-5-6-10(12(14)15)8(2)7-9/h5-7,14-15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQKTRNPPRSVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)CCC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101238574 | |

| Record name | Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096334-25-5 | |

| Record name | Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Aspects of 4 Butanoyl 2 Methylphenylboronic Acid in Catalytic Transformations

Fundamental Role in Carbon-Carbon Bond Formation

Arylboronic acids are cornerstone reagents in modern organic synthesis, primarily utilized for the creation of carbon-carbon (C-C) bonds. Their stability, low toxicity, and broad functional group tolerance make them highly valuable in the construction of complex molecular architectures, particularly biaryl structures which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Principles and Advanced Applications of Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction between an organoboron compound (like 4-Butanoyl-2-methylphenylboronic acid) and an organic halide or triflate. nih.gov This reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds. mdpi.com The key advantages of this reaction include its mild conditions, tolerance to a wide variety of functional groups, and the commercial availability and stability of boronic acids. researchgate.net

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. nih.gov The cycle consists of three primary steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (Ar-X) to form a palladium(II) intermediate. nih.gov This step is often the rate-determining step of the catalytic cycle. nih.gov

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, typically by forming a more nucleophilic boronate species. nih.gov

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The efficiency of the catalytic cycle is influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Reactants | Products |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the organic halide. | Pd(0) complex, Aryl Halide (Ar-X) | Ar-Pd(II)-X complex |

| Transmetalation | The aryl group from the boronic acid replaces the halide on the Pd(II) complex. | Ar-Pd(II)-X, Arylboronic acid (Ar'-B(OH)₂), Base | Ar-Pd(II)-Ar' complex |

| Reductive Elimination | The two aryl groups are expelled from the Pd center, forming the final product and regenerating the catalyst. | Ar-Pd(II)-Ar' complex | Biaryl (Ar-Ar'), Pd(0) complex |

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance. nih.gov A wide variety of aryl, heteroaryl, vinyl, and even alkyl halides can be coupled with diverse organoboron reagents. researchgate.net

For an arylboronic acid like this compound, the presence of both an electron-donating methyl group and a moderately electron-withdrawing butanoyl group on the phenyl ring influences its reactivity. The methyl group can enhance the rate of transmetalation, while the ketone functionality is generally well-tolerated under standard Suzuki-Miyaura conditions.

The reaction is compatible with a wide array of functional groups, including esters, amides, ethers, nitriles, and ketones. organic-chemistry.org However, certain functionalities can interfere. For example, substrates with acidic protons, such as phenols or unprotected nitrogen-rich heterocycles, can sometimes inhibit the reaction. nih.gov The steric hindrance from the ortho-methyl group in this compound might also affect the reaction efficiency with sterically demanding coupling partners.

Participation in Other Metal-Catalyzed Cross-Coupling and Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominent application, arylboronic acids can participate in other metal-catalyzed transformations. These include:

Chan-Lam Coupling: A copper-catalyzed reaction to form carbon-heteroatom bonds, such as C-N or C-O bonds. Arylboronic acids can react with amines or alcohols to form arylamines or aryl ethers.

Rhodium-Catalyzed Reactions: Arylboronic acids can undergo addition to aldehydes, ketones, and α,β-unsaturated systems in the presence of rhodium catalysts. mdpi.com

Nickel-Catalyzed Couplings: Nickel catalysts can also be used for cross-coupling reactions involving arylboronic acids, sometimes offering different reactivity or being more cost-effective than palladium. organic-chemistry.org

Gold-Catalyzed Couplings: Recent studies have shown that arylboronic acids can couple with gold(III) complexes, expanding the scope of organogold chemistry. nih.gov

Boron-Mediated Reactivity and Selective Complexation

The boron atom in boronic acids is a Lewis acid, meaning it can accept a pair of electrons. This property is central to its reactivity, particularly its ability to form reversible covalent bonds with Lewis bases containing hydroxyl groups.

Reversible Complex Formation with Diols and Polyols

Boronic acids are known to react with 1,2- and 1,3-diols (compounds with two hydroxyl groups on adjacent or separated by one carbon atom, respectively) to form cyclic boronate esters. nih.gov This reaction is typically reversible and pH-dependent. manchester.ac.uk The formation of the boronate ester is generally favored under neutral to basic conditions, while the ester is hydrolyzed back to the boronic acid and diol under acidic conditions. organic-chemistry.org

This reversible complexation is the basis for many applications, including:

Saccharide Sensing: Boronic acids are widely used in sensors for detecting sugars, which are polyols. nih.gov

Dynamic Covalent Chemistry: The reversible nature of the boronate ester bond is utilized in the creation of self-healing materials, hydrogels, and responsive drug delivery systems. nih.gov

Protection of Diols: The formation of a boronate ester can be used as a protecting group strategy for diols in multi-step organic synthesis.

The stability of the boronate ester complex is influenced by several factors, including the pKa of the boronic acid, the structure and stereochemistry of the diol, and the pH of the solution. nih.gov Electron-withdrawing groups on the phenyl ring of the boronic acid generally lower its pKa, which can lead to stronger binding with diols at physiological pH. researchgate.net

Table 2: Factors Influencing Boronic Acid-Diol Complexation

| Factor | Influence on Complex Stability |

| pH | Complex formation is favored at pH values near or above the pKa of the boronic acid. |

| Boronic Acid pKa | Lower pKa values (more acidic boronic acids) generally lead to more stable complexes at a given pH. |

| Diol Structure | The geometry and pKa of the diol affect binding affinity. Catechols and cis-diols on five- or six-membered rings typically form stable complexes. |

| Solvent | The reaction is typically performed in aqueous or mixed aqueous/organic solvents. |

Ligand Properties and Chelation Effects in Catalysis

The catalytic activity and selectivity of transition metal complexes are profoundly influenced by the electronic and steric properties of their coordinating ligands. In the context of catalysis involving phenylboronic acids, the substituents on the phenyl ring can dramatically alter the compound's role beyond that of a mere substrate, enabling it to function as a ligand that modulates the behavior of the catalytic center. This compound possesses a unique substitution pattern that suggests a significant potential for intramolecular coordination and chelation, thereby impacting its reactivity and the course of catalytic transformations.

The presence of a butanoyl group ortho to the boronic acid moiety is of principal importance. The carbonyl oxygen within this group introduces a potential coordination site for a metal center. This allows this compound to act as a bidentate or hemilabile ligand. The formation of a chelate ring involving the carbonyl oxygen and the boron atom (or a functional group derived from it during the catalytic cycle) can stabilize transition states and influence the regioselectivity and stereoselectivity of a reaction.

Research on analogous ortho-substituted phenylboronic acids provides strong evidence for such chelation effects. For instance, in Suzuki-Miyaura cross-coupling reactions, the use of ortho-methoxyphenylboronic acid has been observed to influence the reaction's selectivity. This outcome was attributed to an additional metal-oxygen chelation effect in the transition state, a phenomenon not observed with non-coordinating ortho-substituents like chlorine. beilstein-journals.orgnih.govnih.gov This principle can be directly extended to this compound, where the carbonyl oxygen is a competent Lewis base capable of coordinating to a transition metal.

The interaction between an ortho-carbonyl group and a boronic acid is also known to influence the formation and stability of related chemical structures. In the field of chemical biology, boronic acids with ortho-carbonyl groups are utilized for the reversible tagging of amino groups, with the proposed mechanism involving the formation of a stabilizing B-N dative bond. researchgate.net This highlights the inherent tendency for intramolecular interactions facilitated by the proximity of the carbonyl and boronic acid functionalities.

Furthermore, the electronic nature of the butanoyl group, specifically the electron-withdrawing character of the carbonyl, is expected to increase the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the transmetalation step in cross-coupling reactions by promoting the formation of the boronate anion, which is generally more reactive towards the transition metal catalyst.

The interplay between the coordinating butanoyl group and the ortho-methyl substituent introduces steric factors that can further fine-tune the catalytic process. The methyl group can influence the orientation of the butanoyl chain and, consequently, the geometry of the chelate ring formed with a metal center. This steric hindrance can impact the approach of other substrates to the catalyst, potentially enhancing selectivity. Studies on palladium-catalyzed conjugate additions have noted that ortho-substituted arylboronic acids can be challenging coupling partners, often requiring modified conditions to achieve high yields and enantioselectivities, underscoring the significant impact of ortho-substituents. researchgate.net

The potential for this compound to act as a chelating ligand is summarized in the table below, which compares its features with those of other ortho-substituted phenylboronic acids and their observed effects in catalysis.

| Compound/Analogue | Ortho-Substituent | Potential Coordinating Atom | Observed/Inferred Catalytic Effect |

| This compound | -C(O)CH₂CH₂CH₃, -CH₃ | Oxygen (carbonyl) | Inferred: Chelation stabilizing transition states; increased Lewis acidity from butanoyl group; steric influence from methyl group. |

| ortho-Methoxyphenylboronic acid | -OCH₃ | Oxygen (ether) | Suggested metal-oxygen chelation in the transition state of Suzuki-Miyaura reactions, influencing selectivity. beilstein-journals.orgnih.govnih.gov |

| ortho-Formylphenylboronic acid | -CHO | Oxygen (carbonyl) | Known to engage in intramolecular interactions, forming stable derivatives, suggesting potential for chelation. researchgate.net |

| ortho-Chlorophenylboronic acid | -Cl | None | Acts as a non-coordinating substituent, serving as a baseline for observing chelation effects. beilstein-journals.orgnih.gov |

Advanced Applications of 4 Butanoyl 2 Methylphenylboronic Acid in Contemporary Organic Synthesis

Strategic Building Blocks for Complex Molecular Architectures

Organic building blocks are fundamental units used to construct larger, more intricate molecules with specific functions. boronmolecular.com 4-Butanoyl-2-methylphenylboronic acid exemplifies such a building block, primarily due to its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgnih.gov This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl or vinyl-aryl structures, which are prevalent in many complex natural products and pharmaceuticals. nih.govresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The boronic acid first reacts with the base to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle. organic-chemistry.org The presence of the butanoyl and methyl groups on the phenyl ring allows for the introduction of these specific structural motifs into a target molecule with high precision. chemimpex.com The ketone functionality of the butanoyl group can also serve as a handle for subsequent chemical transformations, further increasing the molecular complexity.

Table 2: Representative Suzuki-Miyaura Coupling Using this compound

| Reactant A | Reactant B (Aryl Halide) | Typical Catalyst/Base | Product Structure |

| This compound | 4-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | 1-(2-methyl-4-(pyridin-4-yl)phenyl)butan-1-one |

| This compound | 1-Iodo-3-nitrobenzene | Pd(OAc)₂ / K₃PO₄ | 1-(2-methyl-3'-nitrobiphenyl-4-yl)butan-1-one |

| This compound | Methyl 4-chlorobenzoate | PdCl₂(dppf) / Cs₂CO₃ | Methyl 4'-(butanoyl)-3'-methylbiphenyl-4-carboxylate |

Synthetic Pathways for Biologically Active Compounds and Lead Structures

The unique chemical properties of boronic acids make them valuable in medicinal chemistry for the synthesis of bioactive compounds. mdpi.comnih.gov They can act as intermediates in the creation of molecules with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents. mdpi.comnih.govevonik.com

Boronic acid derivatives are crucial intermediates for the synthesis of various Active Pharmaceutical Ingredients (APIs). evonik.com The biaryl scaffold, efficiently constructed via Suzuki coupling, is a common feature in many drugs. This compound serves as a key precursor for introducing a substituted phenyl ring into a larger molecular entity. The butanoyl side chain offers a site for further modification, allowing chemists to fine-tune the steric and electronic properties of a potential drug candidate to optimize its interaction with biological targets like enzymes or receptors. researchgate.net For instance, the ketone can be reduced to a secondary alcohol, which can act as a hydrogen bond donor, or converted into an amine via reductive amination, introducing a basic center to modulate solubility and pharmacokinetic properties. researchgate.net

The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical industry. chemimpex.comnih.gov The development of new herbicides, fungicides, and insecticides often relies on the synthesis of complex organic molecules designed to interact with specific biological targets in pests or plants. nih.gov The reliable and high-yielding nature of reactions involving boronic acids makes them suitable for the large-scale synthesis required for agricultural products. researchgate.net The specific substitution pattern of this building block can be leveraged to create novel chemical entities for screening and development as new crop protection agents. nbinno.com

Contributions to Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large libraries of related compounds for biological screening. rjpbr.comresearchgate.net High-throughput synthesis relies on robust and versatile chemical reactions that can be performed in parallel on a wide range of substrates. The Suzuki-Miyaura coupling is exceptionally well-suited for these applications, and boronic acids are among the most frequently used building blocks for creating chemical libraries. researchgate.netmedscape.com

This compound is an ideal reagent for such library synthesis. By reacting this single building block with a diverse array of aryl or heteroaryl halides, a large library of compounds sharing a common core but differing in one region can be quickly assembled. nih.govresearchgate.net This systematic variation allows researchers to efficiently explore the structure-activity relationship (SAR) of a particular chemical scaffold, accelerating the identification of promising lead compounds for further development. researchgate.net

Table 3: Hypothetical Library Generation via High-Throughput Synthesis

| Common Reagent | Variable Reagent (Array of Aryl Halides) | Resulting Library Scaffold |

| This compound | R¹-Br, R²-I, R³-Cl, R⁴-OTf... | A diverse library of biaryl compounds with the 4-butanoyl-2-methylphenyl moiety as a constant feature. |

Emerging Research Applications of Arylboronic Acids, with Specific Implications for 4 Butanoyl 2 Methylphenylboronic Acid

Innovations in Materials Science and Polymer Chemistry

The incorporation of boronic acid moieties into polymers and other materials allows for the creation of "smart" materials that can respond to specific chemical stimuli. nih.gov This responsiveness is primarily due to the dynamic covalent nature of the boronate ester bond formed with diol-containing molecules. nih.gov

Boronic acids, including derivatives like 4-Butanoyl-2-methylphenylboronic acid, can be integrated into a wide array of polymeric and nanostructured materials. This functionalization imparts unique, stimuli-responsive characteristics to the material. For instance, boronic acid-functionalized hydrogels have been developed that exhibit self-healing properties. nih.gov These materials can degrade in acidic conditions or in the presence of diols (like glucose) and reform, making them ideal for applications in controlled release and regenerative medicine. nih.govsemanticscholar.org

The combination of boronic acid's unique chemistry with nano-sized structures, such as those found in dendritic polymers or block copolymers, facilitates the development of next-generation materials for a variety of advanced applications. researchgate.net

Table 1: Examples of Boronic Acid-Incorporated Materials

| Material Type | Boronic Acid Function | Potential Application |

|---|---|---|

| Hydrogels | Cross-linking agent, stimuli-responsive trigger | Self-healing materials, glucose-responsive insulin (B600854) delivery. nih.govrsc.org |

| Polymeric Micelles | Targeting ligand, pH-responsive component | Targeted drug delivery, biosensing. acs.org |

| Nanoparticles | Surface functionalization for analyte capture | Separation and enrichment of glycoproteins, diagnostics. electrochemsci.org |

The design of functional materials containing boron hinges on the unique features of the boron atom, such as its Lewis acidity and the vacant p-orbital that can interact with π-conjugated systems. researchgate.net By strategically modifying the aryl ring of an arylboronic acid, researchers can fine-tune the material's properties.

In the case of this compound, the substituents play a key role:

2-methyl group: This electron-donating group can increase the pKa of the boronic acid. This is a critical parameter as it determines the pH at which the boronic acid effectively binds to diols. rsc.org Adjusting the pKa is crucial for applications in physiological environments.

4-butanoyl group: This group adds hydrophobicity and a potential site for further chemical modification or specific interactions, such as hydrogen bonding. This could be exploited in the design of polymers with specific solubility or self-assembly characteristics.

This ability to tailor properties allows for the creation of sophisticated materials, including luminescent systems and materials with unique electronic properties. researchgate.netrsc.org

Sensor Technology and Analytical Tools

The reversible interaction between boronic acids and compounds containing 1,2- or 1,3-diols is the fundamental principle behind their widespread use in sensor technology. mdpi.comresearchgate.net This specific binding event can be translated into a measurable signal, such as a change in fluorescence or an electrochemical response. rsc.orgmdpi.com

Boronic acid-based sensors operate on the principle of forming stable five- or six-membered cyclic esters with cis-diol-containing analytes. nih.govnih.gov This recognition event triggers a change in the sensor molecule's properties, which is then detected. A common strategy involves coupling the boronic acid recognition element to a fluorophore. nih.govacs.org

The design of these sensors can be categorized based on their signal transduction mechanism:

Photoinduced Electron Transfer (PET): In many fluorescent sensors, an interaction between the boron atom and a nearby nitrogen atom quenches fluorescence. When the boronic acid binds to a diol, this interaction is disrupted, leading to an increase in fluorescence intensity ("turn-on" sensor). acs.org

Intramolecular Charge Transfer (ICT): Binding of an analyte can alter the electronic properties of the fluorophore, causing a shift in the emission wavelength.

Electrochemical Sensing: Boronic acids can be immobilized on electrode surfaces. The binding of a diol-containing analyte alters the electrochemical properties of the surface, which can be measured as a change in current or potential. electrochemsci.orgmdpi.com

Boronic acid-based sensors have been successfully developed for the selective detection of a wide range of biologically significant analytes that contain diol moieties. nih.gov The specificity and affinity of the sensor can be tuned by modifying the structure of the arylboronic acid. nih.gov

Table 2: Analytes Detected by Boronic Acid-Based Sensors

| Analyte Class | Specific Examples | Principle of Detection |

|---|---|---|

| Saccharides | Glucose, Fructose, Sialic Acid | Formation of boronate esters with the saccharide's diol groups, leading to a fluorescent or electrochemical signal. rsc.orgnih.govnih.gov |

| Nucleic Acids | Ribonucleic acids (RNA), ATP | The ribose sugar in RNA and ATP contains a cis-diol that binds to the boronic acid. rsc.orgnih.gov |

| Glycoproteins | Cancer biomarkers | Recognition of the glycan (sugar) portions of the protein. electrochemsci.orgnih.gov |

| Other Small Molecules | Dopamine, Fluoride ions, Hydrogen Peroxide | Catechols (like dopamine) contain a diol. electrochemsci.org Fluoride can bind directly to the Lewis acidic boron atom. nih.govnih.gov Hydrogen peroxide can oxidize the boronic acid. nih.govnih.gov |

Strategies in Bioconjugation and Targeted Drug Delivery Systems

The versatile reactivity of arylboronic acids makes them powerful tools in bioconjugation—the chemical linking of molecules for biological purposes—and in the development of advanced drug delivery systems. nih.govrice.edu Specifically, ortho-substituted arylboronic acids, a class to which this compound belongs, have shown unique and rapid conjugation chemistries. nih.gov

Arylboronic acids have been incorporated into various nanocarriers, such as polymersomes and micelles, to create stimuli-responsive systems. acs.org These systems can be designed to release a therapeutic payload in response to specific biological cues, such as the acidic microenvironment of a tumor or elevated glucose levels in diabetic patients. nih.govresearchgate.net

Furthermore, the affinity of boronic acids for sialic acid, a sugar that is often overexpressed on the surface of cancer cells, makes them excellent targeting ligands. nih.govresearchgate.net A drug delivery vehicle decorated with this compound could potentially target and bind to cancer cells, leading to a localized release of chemotherapy drugs and minimizing side effects on healthy tissue. rsc.orgnih.gov The dynamic nature of iminoboronate formation, a reaction between certain boronic acids and amines (like those on protein surfaces), provides a reversible covalent linking strategy with applications in creating probes and inhibitors for biological targets. nih.govnih.gov

Selective Covalent and Non-Covalent Binding to Biomolecules

The utility of arylboronic acids in biological systems stems from their capacity to interact with biomolecules through a combination of covalent and non-covalent forces. The boron atom in boronic acids is electron-deficient, making it an electrophile that can readily and reversibly form covalent bonds with nucleophilic groups found in biological molecules. nih.govmdpi.com

A primary mode of interaction is the formation of stable, yet reversible, boronate esters with molecules containing 1,2- or 1,3-diol functionalities. nih.gov These diol motifs are abundant in biological systems, most notably in saccharides (sugars) and glycoproteins. nih.govresearchgate.net This specific affinity for diols allows arylboronic acids to selectively target and bind to the carbohydrate-rich surfaces of cells, known as the glycocalyx. acs.org

Furthermore, arylboronic acids can form reversible covalent adducts with the side chains of specific amino acids. nih.gov The hydroxyl groups of serine and threonine residues, particularly when activated within an enzyme's active site, are key targets. tandfonline.comnih.gov This interaction is foundational to their role as enzyme inhibitors. The binding process involves the nucleophilic attack of the amino acid's hydroxyl group on the boron atom, resulting in a stable tetrahedral boronate complex. nih.gov

Selectivity for a specific biological target is not achieved through covalent bonding alone. It is the synergy between the reversible covalent bond and a network of non-covalent interactions—such as hydrogen bonding, hydrophobic packing, and electrostatic forces—that dictates the high affinity and specificity of an arylboronic acid for its target protein or biomolecule. nih.gov This dual-interaction mechanism allows for potent and selective binding that can be tailored by modifying the aromatic scaffold of the boronic acid. As a derivative, this compound possesses the core boronic acid group necessary for these interactions, while its butanoyl and methyl substituents provide specific steric and electronic properties that would influence its unique non-covalent binding profile.

Table 1: Modes of Arylboronic Acid Interaction with Biological Nucleophiles

| Target Functional Group | Biomolecule Class | Type of Bond Formed | Significance |

|---|---|---|---|

| cis-Diols | Saccharides, Glycoproteins, RNA | Reversible Covalent (Boronate Ester) | Cell surface recognition, Targeting glycans nih.govacs.org |

| Hydroxyl (-OH) | Serine, Threonine | Reversible Covalent (Boronate Adduct) | Enzyme inhibition (e.g., Serine Proteases) tandfonline.comnih.gov |

| Amine (-NH₂) | Lysine, N-terminus amines | Reversible Covalent (Iminoboronate) | Protein labeling, Enzyme inhibition nih.govrsc.org |

| Imidazole | Histidine | Coordinative Covalent | Enzyme inhibition nih.gov |

| Thiol (-SH) | Cysteine | Reversible Covalent | Protein modification, Enzyme inhibition nih.gov |

Methodologies for Enhanced Targeted Therapeutic Delivery

The selective affinity of arylboronic acids for saccharides has been harnessed to develop advanced drug delivery systems. bohrium.com A key target is sialic acid, a sugar that is frequently overexpressed on the surface of cancer cells. acs.orgnih.govrsc.org Phenylboronic acid (PBA) and its derivatives can selectively bind to these sialic acid residues, providing a mechanism to target therapeutic agents directly to tumors while sparing healthy tissues. nih.govnih.gov

Several methodologies leverage this targeting capability:

PBA-Decorated Nanoparticles: Therapeutic agents can be encapsulated within or attached to nanoparticles whose surfaces are functionalized with phenylboronic acid moieties. These nanoparticles can circulate in the bloodstream and preferentially accumulate at tumor sites due to the interaction between the boronic acid and the cancer-specific glycans. rsc.org

Stimuli-Responsive Systems: The reversible nature of the boronate ester bond can be exploited to create "smart" delivery systems. nih.gov For instance, drug-carrier complexes linked by boronate esters can be designed to dissociate and release their therapeutic payload in response to specific biological stimuli, such as the lower pH environment characteristic of tumors. bohrium.comnih.gov

Enhanced Cellular Uptake: By targeting the glycocalyx, boronic acid-conjugated therapeutics can enhance their entry into cells. acs.org This strategy has been used to improve the cytosolic delivery of proteins and other macromolecular drugs that otherwise struggle to cross the cell membrane. acs.orgpitt.edu

The structure of this compound makes it a candidate for such applications. Its core phenylboronic acid structure would facilitate targeting of sialic acid, while the lipophilic butanoyl group could influence the formulation of drug-loaded nanoparticles and their interaction with cell membranes.

Table 2: Strategies for Boronic Acid-Mediated Targeted Delivery

| Delivery Strategy | Mechanism | Key Target | Potential Advantage |

|---|---|---|---|

| Nanocarrier Functionalization | PBA moieties on nanoparticle surfaces bind to overexpressed cell surface sugars. rsc.org | Sialic Acid on Cancer Cells | Increased drug concentration at the tumor site, reduced systemic toxicity. nih.gov |

| pH-Responsive Release | Boronate ester linkage is stable at physiological pH but cleaves at lower pH. nih.gov | Tumor Microenvironment | Controlled drug release specifically within cancerous tissue. bohrium.com |

| Glycocalyx Targeting | Conjugated drug binds to the dense carbohydrate layer on the cell surface, facilitating uptake. acs.org | General Cell Surface Polysaccharides | Improved intracellular delivery of macromolecular drugs. pitt.edu |

Chemical Biology and Enzyme Inhibition Research

Boronic Acids as Reversible Covalent Inhibitors of Enzymes (e.g., prolyl oligopeptidase)

Boronic acids are a well-established and highly effective class of reversible covalent inhibitors, particularly for serine proteases. nih.gov These enzymes, which include critical therapeutic targets like prolyl oligopeptidase (POP), feature a key serine residue in their active site that is responsible for catalysis. mcgill.canih.gov

The mechanism of inhibition involves the boronic acid acting as a transition-state analog. nih.gov The electrophilic boron atom is attacked by the nucleophilic serine hydroxyl group in the enzyme's active site. nih.gov This forms a highly stable, tetrahedral boronate adduct, which mimics the natural transition state of peptide bond hydrolysis but is resistant to breakdown, thus effectively blocking the enzyme's function. mdpi.com The inhibition is covalent, leading to high potency, but also reversible, which can offer a better safety profile compared to irreversible inhibitors by minimizing the risk of permanent, off-target protein modification. tandfonline.comnih.gov

Prolyl oligopeptidase (POP) has been implicated in neurodegenerative diseases and cancer, making it an important therapeutic target. mcgill.canih.govresearchgate.net Numerous studies have focused on developing boronic acid-based inhibitors for POP. mcgill.caresearchgate.net In some cases, boronic esters are used as pro-drugs, which are more stable and can be hydrolyzed to the active boronic acid form under physiological conditions or within the enzyme assay buffer. mcgill.ca The specific chemical structure of the arylboronic acid is critical for achieving high potency and selectivity for POP over other serine proteases.

Modulation of Microbial Quorum Sensing Pathways via Boron-Containing Structures

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and the production of virulence factors, in a population-density-dependent manner. frontiersin.orgfrontiersin.org Interfering with QS is an attractive anti-infective strategy because it can disarm pathogens without killing them, which may exert less selective pressure for the development of drug resistance. frontiersin.orgmdpi.com

Boron-containing structures, including arylboronic acids, have emerged as potent modulators of bacterial QS pathways. nih.gov Research has shown that certain phenylboronic acid derivatives can act as antagonists in bacteria like Vibrio harveyi and Pseudomonas aeruginosa, achieving inhibition at low micromolar concentrations. frontiersin.orgnih.govresearchgate.netjohnshopkins.edu

These compounds can interfere with the QS signaling cascade, leading to a significant reduction in the production of virulence factors (e.g., pyoverdine, elastase, pyocyanin) and a decrease in biofilm formation. frontiersin.org The mechanism can involve disrupting the synthesis or reception of autoinducers, the small signaling molecules that mediate QS. frontiersin.org For instance, a boronic acid derivative was shown to dampen the lasR/lasI system in P. aeruginosa by decreasing the levels of the autoinducer molecules 3-oxo-C12-HSL and C4-HSL. frontiersin.org Interestingly, one of the primary autoinducers used by a wide range of bacteria, known as autoinducer-2, is a furanosyl borate (B1201080) diester, highlighting the natural role of boron in microbial communication. mdpi.com The specific structure of this compound, with its combination of aromatic and aliphatic features, makes it a plausible candidate for investigation as a novel QS inhibitor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.